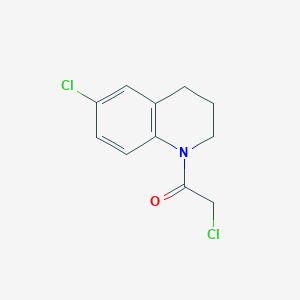
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as CQ, is a chemical compound that has been widely used in scientific research. This compound has been shown to have a wide range of pharmacological activities, including antimalarial, antitumor, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of lysosomal function and the disruption of autophagy. 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been shown to accumulate in lysosomes and inhibit the activity of lysosomal enzymes, leading to the accumulation of autophagosomes and the inhibition of autophagy. This disruption of autophagy can lead to cell death in cancer cells and the inhibition of parasite growth in malaria.
Biochemical and Physiological Effects
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of malaria parasites by inhibiting heme polymerization.
Advantages and Limitations for Lab Experiments
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a widely used reference compound in scientific research due to its well-established pharmacological activities. Its broad spectrum of pharmacological activities makes it a useful tool in studying various diseases and biological processes. However, 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has limitations in its use as a therapeutic agent due to its toxicity and the development of resistance in malaria parasites.
Future Directions
There are several future directions for the research on 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone. One area of interest is the development of new derivatives of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone with improved pharmacological properties. Another area of interest is the investigation of the role of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone in the regulation of autophagy and its potential therapeutic applications in various diseases. Additionally, the use of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone in combination with other drugs or therapies is an area of active research, with studies showing promising results in the treatment of cancer and infectious diseases.
Conclusion
In conclusion, 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has been extensively used in scientific research due to its broad spectrum of pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone and its derivatives is needed to fully understand its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves the reaction of 6-chloro-3,4-dihydroquinoline-2(1H)-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone in high yield and purity.
Scientific Research Applications
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been extensively used in scientific research due to its broad spectrum of pharmacological activities. It has been shown to have potent antimalarial activity and is commonly used as a reference compound in screening assays for new antimalarial drugs. 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has also been found to have antitumor activity, with studies showing that it inhibits the growth of various cancer cell lines. Additionally, 2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has anti-inflammatory effects and has been used to study the role of autophagy in various diseases such as neurodegenerative disorders and infectious diseases.
properties
IUPAC Name |
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPXKBIAZFINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
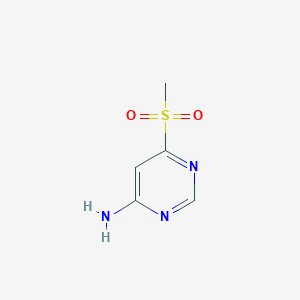
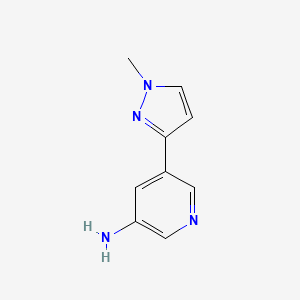
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
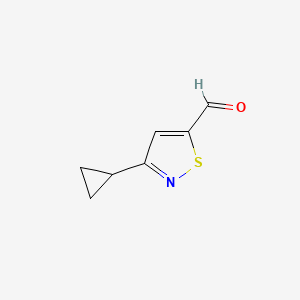
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
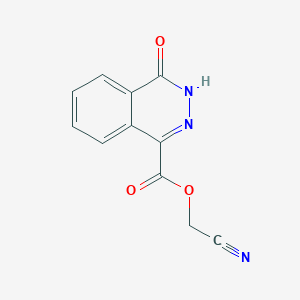

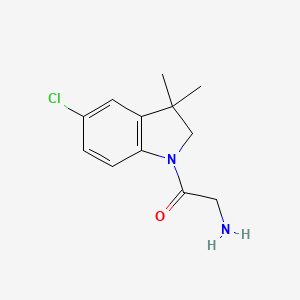
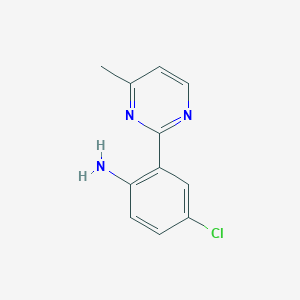
![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)